N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine

5-HT2A Inverse Agonism Antipsychotic

Research on serotonergic modulation of dopaminergic circuitry is often hindered by poorly characterized phenethylamine analogs, leading to irreproducible 5-HT2A/2C functional assays. This compound, with its defined N-cyclopropylmethyl substituent and unsaturated pentenyl backbone, provides a structurally validated tool for discriminating inverse agonism from neutral antagonism at 5-HT2 receptors. - Validated in the MK-801-induced hyperlocomotion model, demonstrating in vivo efficacy for antipsychotic research. - Exhibits anti-dyskinetic activity in the MPTP primate model, enabling dissection of serotonergic components of LID. - Minimum 95% purity specification ensures consistent lot-to-lot pharmacological profiles for reproducible DAT and 5-HT2A/2C binding studies.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 35531-77-2
Cat. No. B1296598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine
CAS35531-77-2
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESC=CCC(CC1=CC=CC=C1)NCC2CC2
InChIInChI=1S/C15H21N/c1-2-6-15(16-12-14-9-10-14)11-13-7-4-3-5-8-13/h2-5,7-8,14-16H,1,6,9-12H2
InChIKeyFEZUFSNGROJAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine: Procurement & Purity Profile


N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine (CAS 35531-77-2, C15H21N, MW 215.33) is a synthetic phenethylamine derivative featuring an N-cyclopropylmethyl substituent and a pent-4-en-2-amine backbone . This compound is classified as a research chemical with a minimum commercial purity specification of 95% and has been investigated in academic and industrial contexts for its interaction with monoaminergic systems, particularly serotonin 5-HT2A/2C receptors and the dopamine transporter (DAT) [1]. Its calculated physicochemical properties include a LogP of 3.56 and a topological polar surface area (TPSA) of 12.0 Ų .

5-HT2A/2C inverse agonism probe for pathway studies
Compatible with behavioral pharmacology research models (MK-801, MPTP)
Specification-controlled purity supports SAR and reproducibility

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine: Non-Interchangeability with Generics


The scientific utility of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is inextricably linked to the specific combination of its N-cyclopropylmethyl substitution and the pent-4-en-2-amine backbone. In the broader chemotype of (2-phenylcyclopropyl)methylamines, subtle modifications to the N-substituent dramatically alter the functional selectivity and efficacy at serotonin receptors [1]. For instance, replacing the N-cyclopropylmethyl group with an N-allyl group in related series has been shown to shift the pharmacological profile from antagonism to agonism or alter mu-opioid receptor selectivity [2]. Furthermore, the alpha-substituent and backbone saturation state critically modulate transporter binding profiles; the alpha-cyclopropyl variant (UWA-101) exhibits a 10-fold increase in DAT affinity and a >5-fold decrease in 5-HT2A affinity compared to its alpha-methyl counterpart (MDMA) [3]. Consequently, procurement of generic 'phenethylamine' or 'cyclopropylmethylamine' analogs without precise structural validation is scientifically unsound and will confound experimental reproducibility, particularly in assays probing 5-HT2A/2C receptor function or monoamine transporter inhibition.

N-substituent variation: Replacing cyclopropylmethyl with allyl or other groups may shift functional selectivity at serotonin receptors, altering model readouts.
Alpha-substituent sensitivity: Cyclopropyl vs. methyl at the alpha position can reverse DAT/5-HT2A affinity balance, confounding transporter-related endpoints.
Backbone saturation: Unsaturated pentenyl chain influences conformational restraint and receptor binding; saturated analogs may exhibit divergent pharmacological profiles.

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine: Differentiation from Structural Analogs


5-HT2A Functional Activity: Inverse Agonism vs. Agonism

N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is characterized as a 5-HT2A/2C receptor inverse agonist, a functional profile that distinguishes it from closely related (2-phenylcyclopropyl)methylamine derivatives which often act as 5-HT2C agonists [1]. This functional divergence is a critical determinant in applications related to psychosis and dyskinesia, where inverse agonism (negative efficacy) is hypothesized to confer therapeutic benefit by reducing constitutive receptor activity rather than simply blocking agonist binding [1].

5-HT2A Functional Mode
Reported
Inverse agonist (negative efficacy) vs. (+)-16b: 5-HT2C agonist (EC50 = 4.2 nM)
Functional mode context for pathway-response studies
Based on in vivo behavioral models and inferred pharmacology
5-HT2A Inverse Agonism Antipsychotic Functional Selectivity

Anti-Dyskinetic Efficacy in MPTP Primate Model

In an MPTP primate model of Parkinsonian dyskinesias, N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine demonstrated significant anti-dyskinetic efficacy, a finding that supports its utility as a probe for movement disorder research [1]. This in vivo activity distinguishes the compound from structurally similar alpha-substituted analogs like UWA-101, which, while also effective in MPTP primates, achieves this through a fundamentally different mechanism: selective DAT/SERT inhibition rather than 5-HT2A/2C inverse agonism [2].

Anti-Dyskinetic Model Response
Reported
Reported reduction of dyskinesia in MPTP primate model; mechanism: 5-HT2A/2C inverse agonism vs. UWA-101 DAT/SERT inhibition
Supports non-dopaminergic endpoint context in dyskinesia research
Qualitative outcome; distinct mechanistic entry point
Dyskinesia Parkinson's Disease MPTP Primate Model L-DOPA

Reversal of MK-801-Induced Hyperlocomotion

The compound's activity in reversing MK-801 induced locomotor behaviors suggests it may function as an efficacious antipsychotic agent [1]. This is a standard preclinical model for evaluating putative antipsychotic compounds, where efficacy is measured by the attenuation of hyperlocomotion triggered by NMDA receptor antagonism. While many (2-phenylcyclopropyl)methylamines have been optimized for 5-HT2C agonism in similar models [2], the inverse agonist profile of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine provides a distinct pharmacological strategy for normalizing glutamatergic dysfunction.

MK-801 Locomotor Reversal
Context-dependent
Reported attenuation of MK-801-induced hyperlocomotion; inverse agonism vs. class-level 5-HT2C agonism approach
Supports antipsychotic model endpoint context
Mechanistic difference may complement agonist probes
MK-801 Antipsychotic Locomotor Activity NMDA Antagonist

Commercial Purity & Identity Verification

Commercially, N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine is supplied with a minimum purity specification of 95% as verified by Certificate of Analysis (CoA) . This defined purity standard is essential for reproducibility in quantitative pharmacology and medicinal chemistry. While structurally similar compounds like N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine (CAS 37092-85-6) are also commercially available , the absence of the 4-methyl substituent in the target compound ensures a distinct lipophilicity (LogP = 3.56) and steric profile, which can profoundly influence membrane permeability and target engagement .

Purity & Structural ID
Data to verify
Purity: ≥95% (CoA); MW: 215.33; LogP: 3.56 vs. 4-methyl analog (LogP ~4.0, MW 229.36)
Specification and identity context; verify before SAR use
Supplier data; in silico comparator estimate
Quality Control Procurement Purity Research Grade

Research & Industrial Applications of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine


5-HT2A/2C Inverse Agonism for Antipsychotic Drug Discovery

This compound is optimally suited for in vivo studies investigating the therapeutic potential of 5-HT2A/2C receptor inverse agonism in schizophrenia and related psychotic disorders. Its demonstrated efficacy in the MK-801-induced hyperlocomotion model [1] positions it as a valuable tool compound for comparing inverse agonist versus antagonist or agonist strategies in modulating dopaminergic and glutamatergic circuitry.

Mechanistic Studies of L-DOPA-Induced Dyskinesia

The validated anti-dyskinetic activity of N-(cyclopropylmethyl)-1-phenylpent-4-en-2-amine in the MPTP primate model [1] makes it a critical reagent for dissecting the serotonergic components of LID. Its 5-HT2A/2C inverse agonist profile offers a distinct pharmacological approach compared to compounds like UWA-101, which target DAT/SERT [2], allowing for direct comparative studies to identify the most promising non-dopaminergic adjunct therapies.

SAR Studies on Phenethylamine Scaffolds

As a well-defined member of the N-cyclopropylmethyl phenethylamine class, this compound serves as a key intermediate or reference standard in medicinal chemistry campaigns aimed at optimizing 5-HT2 receptor subtype selectivity and functional bias. Its structural features—specifically the N-cyclopropylmethyl group and unsaturated pentenyl backbone—are known to confer unique steric and electronic properties that can be systematically varied to probe the determinants of inverse agonism versus agonism [3].

Application
Selection Property
Validation Focus
5-HT2A/2C pathway research models
Inverse agonism functional profile
MK-801 model-response endpoints
L-DOPA-induced dyskinesia research models
Non-dopaminergic 5-HT2A/2C engagement
MPTP primate model endpoint comparison
SAR and medicinal chemistry campaigns
N-cyclopropylmethyl and pentenyl backbone features
Functional bias and receptor selectivity profiling
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